Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-
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Overview
Description
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide typically involves the reaction of quinoline derivatives with hydrazinecarbothioamide under specific conditions. One common method includes the use of phenylhydrazine and 2-chloroquinoline in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interfere with DNA synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells . Additionally, it can inhibit certain enzymes and proteins, leading to its antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial agent with a similar quinoline core.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Uniqueness
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is unique due to its specific hydrazinecarbothioamide group, which imparts distinct chemical properties and biological activities compared to other quinoline derivatives .
Properties
CAS No. |
88324-39-4 |
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Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
1,1-dimethyl-3-(1-quinolin-2-ylethylamino)thiourea |
InChI |
InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-10,16H,1-3H3,(H,17,19) |
InChI Key |
HEMLPVJIOAYTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N(C)C |
Origin of Product |
United States |
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